molecular formula C18H18N2O2 B5768617 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole

5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole

Cat. No. B5768617
M. Wt: 294.3 g/mol
InChI Key: OPVNQSFRLJBRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole, also known as EPOB, is a small molecule that has gained attention in the field of biomedical research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act on multiple targets in the cell. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can alter gene expression patterns and induce apoptosis in cancer cells. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of oncogenes. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole in lab experiments is its low toxicity and high specificity. This compound has been shown to have minimal toxicity in vitro and in vivo, making it a safe and effective tool for studying various biological processes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole. One area of interest is its potential use in combination therapy for cancer treatment. This compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies, and further research is needed to determine its potential clinical applications. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to protect neurons from oxidative stress and reduce inflammation in preclinical studies, and further research is needed to determine its potential clinical applications in these diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential targets in the cell.

Synthesis Methods

5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole can be synthesized using a simple two-step process. First, 4-ethylbenzoylhydrazide is reacted with 4-methoxybenzaldehyde to form the intermediate, this compound. This intermediate is then dehydrated with the help of a dehydrating agent such as phosphorus oxychloride to obtain the final product, this compound.

Scientific Research Applications

5-(4-ethylphenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been extensively studied in various fields of biomedical research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-13-4-8-15(9-5-13)18-19-17(20-22-18)12-14-6-10-16(21-2)11-7-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVNQSFRLJBRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.